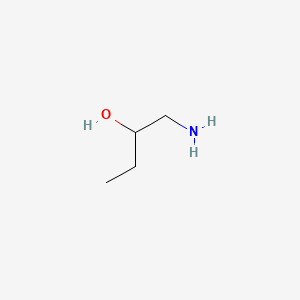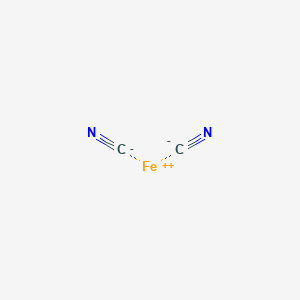
Iron cyanide (Fe(CN)2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fe(CN)2 is a nitrile.
Applications De Recherche Scientifique
Environmental Impact and Treatment
Water and Wastewater Treatment : Iron cyanides are involved in the removal of cyanide from water and wastewater. Activated carbon has been used effectively for adsorbing iron cyanide complexes, with studies focusing on optimal conditions for removal efficiency (Dash, Balomajumder, & Kumar, 2009).
Contamination from Road Salt : Iron cyanide is used as an anticaking agent in road salt, potentially contaminating surface and groundwater. Research emphasizes the need for studies to understand its impact on water quality (Paschka, Ghosh, & Dzombak, 1999).
Biological Assimilation and Impact
Cyanide Metabolism in Bacteria : Certain bacteria, like Pseudomonas pseudoalcaligenes, can metabolize cyanide, including iron cyanide complexes, as a nitrogen source. This involves mechanisms for iron acquisition and cyanide assimilation pathways (Huertas et al., 2006).
Plant Responses to Cyanogenic Compounds : Plants show varied responses to different cyanides, including iron cyanides. The assimilation and toxicity mechanisms in plants vary significantly between free cyanide and iron cyanides (Yu, 2015).
Industrial and Chemical Applications
Magnetic Properties and Isomerism : Iron(II) hexacyanochromate demonstrates interesting pressure-induced magnetic properties and linkage isomerism. This shows potential applications in molecular-level magnetic interaction control (Coronado et al., 2005).
Cyanide Ion Oxidation : Nickel ferrite-activated carbon composites have been studied for their ability to catalyze the oxidation of cyanide ions, an application relevant in environmental remediation and industrial waste treatment (Feijoó, Torre, & Narváez, 2020).
Fluorescence Sensing in Aqueous Solution : Research has been conducted on the turn-on fluorescence sensing of cyanide ions in aqueous solutions at very low concentrations, indicating potential for environmental monitoring and safety applications (Kim et al., 2011).
Propriétés
Nom du produit |
Iron cyanide (Fe(CN)2) |
|---|---|
Formule moléculaire |
C2FeN2 |
Poids moléculaire |
107.88 g/mol |
Nom IUPAC |
iron(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe/c2*1-2;/q2*-1;+2 |
Clé InChI |
OXNSNGFUWQVOKD-UHFFFAOYSA-N |
SMILES canonique |
[C-]#N.[C-]#N.[Fe+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




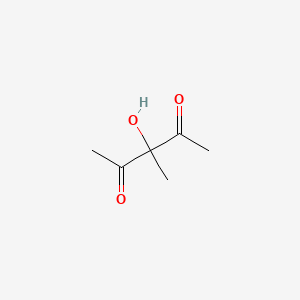
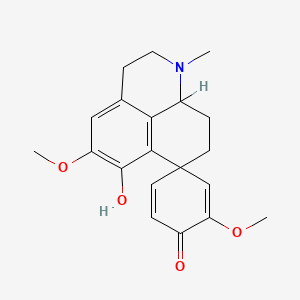
![2,10-Diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid](/img/structure/B1205633.png)
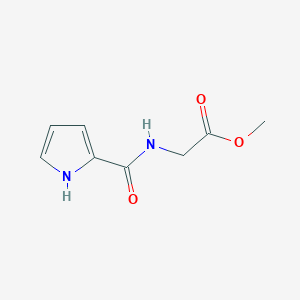
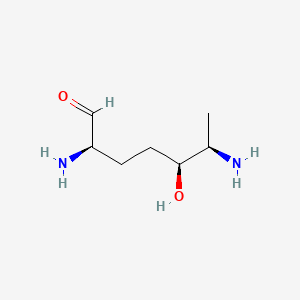
![2-[(7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B1205636.png)
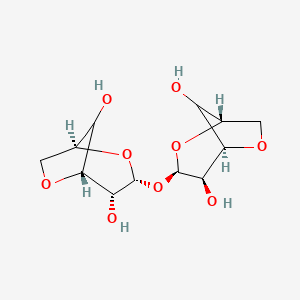
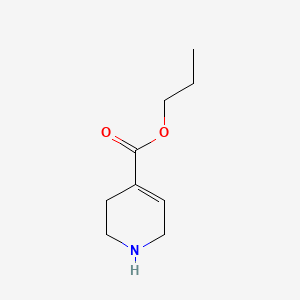
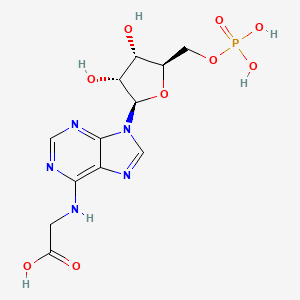
![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)
